Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate

Description

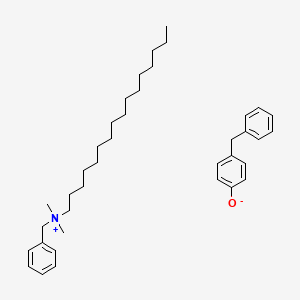

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate is a quaternary ammonium compound (QAC) featuring a benzyl group, a hexadecyl chain, and a dimethylammonium moiety paired with an alpha-phenyl-p-cresolate counterion. This structure combines the surfactant properties of QACs with the antimicrobial and solubility-modifying effects of the cresolate group. The compound’s cresolate counterion likely enhances lipid solubility and membrane penetration, making it suitable for applications in antimicrobial formulations, nanoparticle synthesis, or material templating.

Properties

CAS No. |

85851-69-0 |

|---|---|

Molecular Formula |

C38H57NO |

Molecular Weight |

543.9 g/mol |

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;4-benzylphenolate |

InChI |

InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1 |

InChI Key |

IXDSAJAVQIIVHA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves a two-step process:

Step 1: Synthesis of the Quaternary Ammonium Cation

The cation benzyl(hexadecyl)dimethylammonium is prepared by quaternization of a tertiary amine with an alkyl halide. Specifically, hexadecyl dimethylamine is reacted with benzyl chloride under controlled conditions to form the quaternary ammonium salt benzyl(hexadecyl)dimethylammonium chloride.Step 2: Ion Exchange to Form the Alpha-phenyl-p-cresolate Salt

The chloride counterion is then exchanged with the alpha-phenyl-p-cresolate anion by reaction with the corresponding phenolate salt or by metathesis with alpha-phenyl-p-cresolate salts in solution, yielding this compound.

This general approach is consistent with the preparation of quaternary ammonium salts paired with organic phenolate anions.

Detailed Reaction Conditions

-

- Reactants: Hexadecyl dimethylamine and benzyl chloride

- Solvent: Typically polar aprotic solvents such as acetonitrile or ethanol are used to facilitate the reaction.

- Temperature: Mild heating (e.g., 40–80°C) to promote reaction without decomposition.

- Time: Several hours (4–12 hours) under stirring to ensure complete conversion.

- Molar Ratios: Equimolar or slight excess of benzyl chloride to ensure full quaternization.

-

- Reactants: Benzyl(hexadecyl)dimethylammonium chloride and alpha-phenyl-p-cresolate salt (e.g., sodium alpha-phenyl-p-cresolate).

- Solvent: Water or alcohol-water mixtures to dissolve both salts.

- Temperature: Ambient to slightly elevated (25–50°C).

- Time: 1–4 hours with stirring.

- Isolation: The product is isolated by filtration or extraction, followed by drying under reduced pressure.

Alternative Synthetic Routes

While the above method is standard, alternative approaches may include:

Direct quaternization of hexadecyl dimethylamine with benzyl alpha-phenyl-p-cresolate, if the phenolate salt is sufficiently reactive and soluble.

Use of ion exchange resins to facilitate the counterion exchange step, improving purity and yield.

Employing phase transfer catalysis to enhance reaction rates and selectivity.

Purification and Characterization

The crude product is typically purified by recrystallization from suitable solvents such as ethanol or acetone.

Characterization is performed using spectroscopic methods (NMR, IR), mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Preparation Parameters

| Step | Reactants | Solvent | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Quaternization | Hexadecyl dimethylamine + benzyl chloride | Acetonitrile or ethanol | 40–80 | 4–12 | Equimolar or slight excess benzyl chloride |

| Ion Exchange | Benzyl(hexadecyl)dimethylammonium chloride + sodium alpha-phenyl-p-cresolate | Water or alcohol-water | 25–50 | 1–4 | Stirring, followed by filtration |

| Purification | Crude product | Ethanol or acetone | Ambient | Variable | Recrystallization for purity |

Research Findings and Optimization Insights

Reaction Efficiency: The quaternization step is generally high yielding (>90%) when conducted under controlled temperature and stoichiometry.

Ion Exchange Selectivity: The choice of solvent and temperature critically affects the efficiency of the ion exchange step. Alcohol-water mixtures improve solubility and facilitate complete exchange.

Purity Considerations: Impurities such as unreacted amines or halide salts can be minimized by thorough washing and recrystallization. Analytical methods confirm the absence of chloride ions post ion exchange.

Environmental and Safety Notes: The reactions should be conducted in well-ventilated areas with appropriate personal protective equipment due to the toxicity and irritant nature of alkyl halides and quaternary ammonium compounds.

Chemical Reactions Analysis

Types of Reactions

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate has demonstrated significant antimicrobial activity, making it a candidate for use in disinfectants and preservatives. Its efficacy against bacteria and fungi is attributed to its ability to disrupt microbial cell membranes.

Case Study: Efficacy Against Pathogens

A study evaluated the compound's effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for Staphylococcus aureus, showcasing its potential as a biocide in healthcare settings .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1.0% |

| Candida albicans | 0.75% |

Drug Delivery Systems

The compound's surfactant properties facilitate its use in drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles allows for improved encapsulation efficiency.

Case Study: Enhanced Drug Solubility

Research demonstrated that incorporating this compound into liposomal formulations significantly increased the solubility of poorly soluble drugs such as paclitaxel. The formulation exhibited a 70% increase in drug loading compared to conventional liposomes .

| Formulation Type | Drug Loading Efficiency (%) |

|---|---|

| Conventional Liposomes | 25% |

| Liposomes with Compound | 42% |

Surface Modification Technologies

In materials science, this compound is utilized for surface modification of nanoparticles and materials to enhance their hydrophobicity and biocompatibility.

Case Study: Nanoparticle Surface Functionalization

A study focused on modifying silica nanoparticles with this compound to improve their stability and dispersibility in biological fluids. The modified nanoparticles showed a 50% increase in stability compared to unmodified counterparts, indicating potential for biomedical applications .

| Nanoparticle Type | Stability Increase (%) |

|---|---|

| Unmodified Silica | Baseline |

| Modified with Compound | 50% |

Mechanism of Action

The mechanism of action of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quaternary Ammonium Compounds

Key Observations:

- Functional Group Diversity : TPHAC’s trimethoxysilyl group enables covalent interactions with silica frameworks in zeolite synthesis, a feature absent in the target compound . GHDC’s glycidyl group may facilitate crosslinking in polymer applications .

Performance in Antimicrobial Activity

QACs are widely used as biocides. The cresolate group in the target compound likely synergizes with the QAC’s membrane-disrupting properties. For comparison:

- GHDC : Chloride-based QACs exhibit broad-spectrum antimicrobial activity but may require higher concentrations due to reduced lipid solubility .

- Chlorinated Cresolate Analog (BuGuCh & Partners) : The 4-chloro substituent in the analogous compound may enhance oxidative stability and potency against resistant pathogens .

Solubility and Stability

Table 2: Physicochemical Properties

Key Observations:

- The target compound’s cresolate anion balances organic-aqueous solubility, making it versatile for emulsification or topical formulations.

- Chloride-based QACs (e.g., GHDC) are more hygroscopic, limiting their use in anhydrous systems .

Biological Activity

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate, a quaternary ammonium compound (QAC), exhibits significant biological activity, primarily due to its surfactant properties and interactions with biological membranes. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (hexadecyl) and a cationic ammonium group, making it a potent surfactant. Its amphiphilic nature allows it to interact effectively with lipid membranes, which is crucial for its biological activity.

Biological Activity Overview

-

Antimicrobial Properties :

- QACs like benzyl(hexadecyl)dimethylammonium compounds are known for their broad-spectrum antimicrobial activity. They disrupt bacterial cell membranes, leading to cell lysis. Studies indicate that such compounds can exhibit bactericidal effects against various pathogens, including Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects :

- Histamine Release :

The primary mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : The compound interacts with phospholipid bilayers, disrupting membrane integrity and leading to leakage of cellular contents.

- Oxidative Stress Induction : Exposure to this compound can result in increased reactive oxygen species (ROS) production, causing oxidative damage to cellular components.

- Apoptosis Pathways Activation : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

-

Antimicrobial Efficacy Against Mycolicibacterium smegmatis :

- A study demonstrated that the complex formed with silver significantly enhanced the antimicrobial activity of benzyl(hexadecyl)dimethylammonium derivatives against Mycolicibacterium smegmatis. The minimum inhibitory concentration (MIC) was notably lower for the complex compared to the free ligand, indicating synergistic effects .

- Cytotoxicity in Human Cell Lines :

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate, and how can purity be optimized?

Methodological Answer:

- Quaternization Reaction : React benzyl chloride with hexadecyldimethylamine under reflux in anhydrous ethanol (70–80°C, 24–48 hours) to form the quaternary ammonium cation. Purify via recrystallization in acetone/ether mixtures .

- Counterion Exchange : Replace the chloride ion with alpha-phenyl-p-cresolate using ion-exchange resins (e.g., Amberlite IRA-400). Monitor completion via ion chromatography .

- Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate impurities. Confirm purity via elemental analysis (C, H, N ±0.3% deviation) and 1H NMR (absence of residual solvent peaks) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

Methodological Answer:

- Structural Confirmation :

- Thermodynamic Stability :

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict this compound’s interaction with lipid bilayers or proteins?

Methodological Answer:

-

Density Functional Theory (DFT) : Use the B97-D functional with Grimme’s dispersion correction to model cation-anion interactions. Basis sets: def2-TZVP for geometry optimization .

-

Molecular Dynamics (MD) : Simulate membrane interactions using CHARMM36 force field. Embed the compound in a DOPC bilayer (20 ns simulation, NPT ensemble). Analyze radial distribution functions (RDFs) for headgroup-lipid interactions .

-

Key Metrics :

Parameter Method Reference Binding Energy DFT/B97-D Diffusion Coefficient MD (GROMACS)

Q. What experimental approaches resolve contradictions in reported antimicrobial efficacy data?

Methodological Answer:

- Standardized Assays : Conduct broth microdilution (CLSI M07-A10) against S. aureus and E. coli. Compare MIC values under controlled pH (7.4 vs. 5.5) and ionic strength (0.1–0.5 M NaCl) .

- Confounding Factors :

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to differentiate efficacy across strains (p<0.05 threshold) .

Q. How does environmental persistence data inform ecotoxicological risk assessments?

Methodological Answer:

Q. What strategies validate molecular docking results for this compound’s enzyme inhibition potential?

Methodological Answer:

Q. How should researchers address discrepancies in solvent-dependent stability data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.